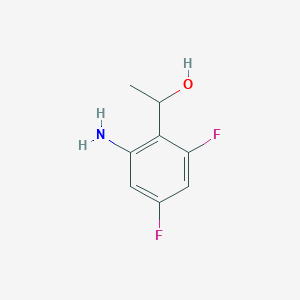
1-(2-Amino-4,6-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4,6-difluorophenyl)ethanol is an organic compound characterized by the presence of an amino group and two fluorine atoms on a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4,6-difluorophenyl)ethanol typically involves the reduction of a corresponding ketone precursor. One common method involves the use of engineered ketoreductases (KREDs) to achieve high enantioselectivity. For instance, E. coli whole cells expressing specific KRED variants can be used to reduce prochiral ketones to chiral alcohols with high enantiomeric excess .
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes due to their eco-friendly nature and high efficiency. The use of whole microbial cells or isolated enzymes in a biphasic system (comprising aqueous and organic phases) can facilitate the conversion of ketone precursors to the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4,6-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol moiety.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(2-Amino-4,6-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,6-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound valuable in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)ethanol
- 1-(2,4-Difluorophenyl)ethanol
- 1-(2,6-Difluorophenyl)ethanol
Comparison
1-(2-Amino-4,6-difluorophenyl)ethanol is unique due to the presence of both amino and fluorine groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that lack one or both of these groups .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
1-(2-amino-4,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,11H2,1H3 |
InChI Key |
QXHZUMZLLPCCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


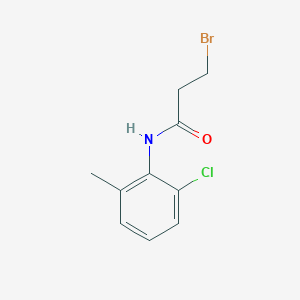
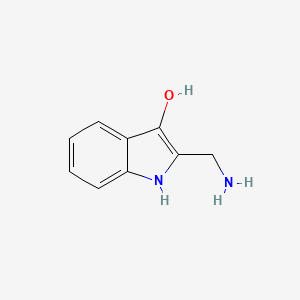

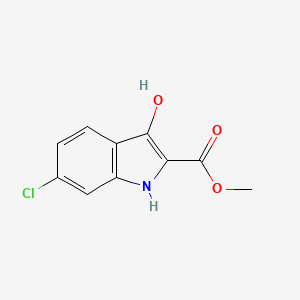
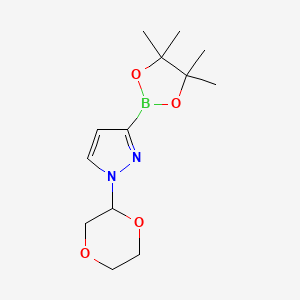
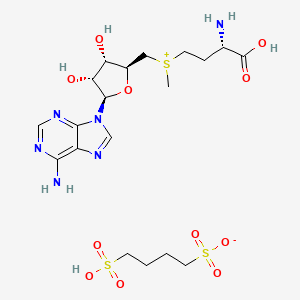

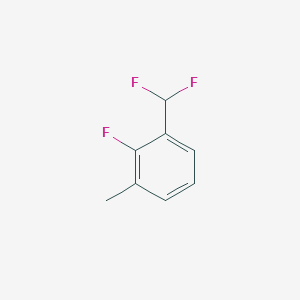


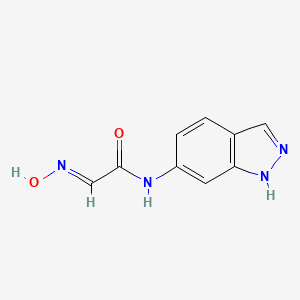
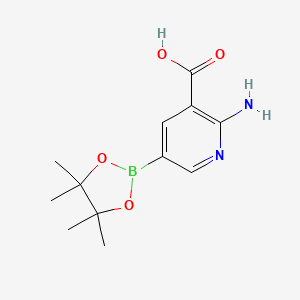
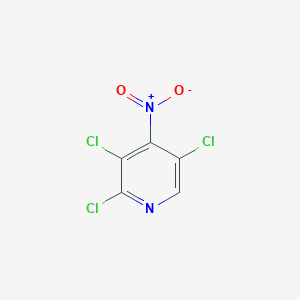
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)
